Cyanomethyl 3-(dimethylamino)benzoate CAS number and identification
Cyanomethyl 3-(dimethylamino)benzoate CAS number and identification
An In-Depth Technical Guide to the Identification and Characterization of Benzoate Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemical Nomenclature
In the realm of chemical synthesis and analysis, precise nomenclature is paramount. This guide addresses the identification and characterization of a specific benzoate derivative. While the initial query focused on "Cyanomethyl 3-(dimethylamino)benzoate," a comprehensive search of chemical databases and scientific literature did not yield a registered CAS (Chemical Abstracts Service) number or substantial technical data for this specific structure.
However, extensive information is available for a closely related and structurally significant compound: Methyl 3-(cyanomethyl)benzoate . This guide will, therefore, focus on this well-documented molecule, providing the in-depth technical details required by research and development professionals. The primary structural differences are the ester group (methyl vs. cyanomethyl) and the absence of a 3-(dimethylamino) substituent on the benzene ring. The principles and methodologies discussed herein for Methyl 3-(cyanomethyl)benzoate serve as a robust framework for the analysis of similar benzoate derivatives.
Part 1: Core Compound Identification
CAS Number: 68432-92-8[1][2][3][4][5]
IUPAC Name: methyl 3-(cyanomethyl)benzoate[5]
Synonyms: 3-Cyanomethylbenzoic Acid Methyl Ester, Benzoic Acid, 3-(cyanomethyl)-, methyl ester[1][2]
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [3][5][6] |
| Appearance | Colorless to pale yellow liquid or low melting point solid | [1][2][4] |
| InChI Key | XSNUGLQVCGENEM-UHFFFAOYSA-N | [4][6] |
| Purity (Typical) | 97-98% | [2][4] |
| Storage Temperature | Room Temperature | [4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of Methyl 3-(cyanomethyl)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been documented, primarily involving the cyanation of a halogenated precursor.
Common Synthetic Pathway: Nucleophilic Substitution
A prevalent method involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This is a classic Sₙ2 reaction, where the cyanide ion acts as the nucleophile.
Reaction Scheme:
3-Bromomethyl-benzoic acid methyl ester + KCN → Methyl 3-(cyanomethyl)benzoate + KBr
The choice of solvent is critical; Dimethylformamide (DMF) is often used as it is a polar aprotic solvent that can dissolve the ionic cyanide salt and effectively solvate the cation, leaving the cyanide anion more available for nucleophilic attack.[6]
Experimental Protocol: Synthesis from 3-Bromomethyl-benzoic acid methyl ester
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromomethyl-benzoic acid methyl ester (1.0 eq) and Dimethylformamide (DMF, ~8 mL per gram of starting material).
-
Addition of Cyanide: Add potassium cyanide (KCN, 1.2 eq) to the mixture. Caution: Potassium cyanide is highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the mixture to 40-45°C and stir for 45 minutes. Continue stirring at room temperature for 18 hours. For improved yield, the reaction can be heated at 40°C for an additional 24 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dissolve inorganic salts.
-
Extract the product into an organic solvent such as Ethyl Acetate (EtOAc) (3x volume of water).
-
Combine the organic layers and wash with 1N LiCl solution followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash chromatography on silica gel, typically using a hexane:EtOAc gradient (e.g., starting from 9:1 and gradually increasing the polarity to 4:1) to yield the pure Methyl 3-(cyanomethyl)benzoate.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-(cyanomethyl)benzoate.
Part 3: Comprehensive Analytical Identification
The unambiguous identification of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms. While specific spectral data for Cyanomethyl 3-(dimethylamino)benzoate is unavailable, representative data for similar benzoate esters can be used as a guide.[7][8][9]
Expected ¹H NMR Spectral Features for Methyl 3-(cyanomethyl)benzoate:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-8.0 ppm, corresponding to the four protons on the benzene ring.
-
Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm, integrating to 3 protons.
-
Methylene Protons (-CH₂CN): A singlet around δ 3.8 ppm, integrating to 2 protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal around δ 166 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 128-135 ppm.
-
Nitrile Carbon (-CN): A signal around δ 117 ppm.
-
Methylene Carbon (-CH₂CN): A signal around δ 29 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of C₁₀H₉NO₂.[5]
-
Key Fragments: Common fragments would include the loss of the methoxy group ([M-OCH₃]⁺ at m/z = 144) and the cyanomethyl group ([M-CH₂CN]⁺).[5]
Chromatographic Methods
Chromatography is essential for assessing the purity of the compound and for separating it from starting materials, by-products, and other impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like Methyl 3-(cyanomethyl)benzoate.[5] It provides both retention time data (for purity assessment) and mass spectra (for identification). Derivatization is sometimes employed to enhance volatility and improve peak shape for GC analysis.[10]
B. High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for purity analysis. A reversed-phase C18 or C8 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic acid) to improve peak shape.[11][12]
Experimental Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.
Analytical Workflow Diagram
Caption: A multi-technique approach for compound identification and purity verification.
Part 4: Safety and Handling
Compounds containing a cyano group require careful handling due to their potential toxicity.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Precautionary Measures:
Conclusion
This guide provides a comprehensive technical overview of the synthesis, identification, and analysis of Methyl 3-(cyanomethyl)benzoate (CAS: 68432-92-8). The methodologies detailed, from the nucleophilic substitution reaction for its synthesis to the multi-faceted analytical workflow for its characterization, represent field-proven best practices. By integrating NMR, MS, and chromatographic data, researchers can achieve unambiguous structural confirmation and purity assessment, which are critical for any subsequent application in drug development or scientific research. The principles outlined here serve as a valuable and adaptable framework for the study of other novel benzoate derivatives.
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- Gil-Agustí, M., et al. (2001). Chromatographic Analysis of Phenethylamine-antihistamine Combinations Using C-8, C-18 or Cyano Columns and Micellar Sodium Dodecyl Sulfate-pentanol Mixtures.
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